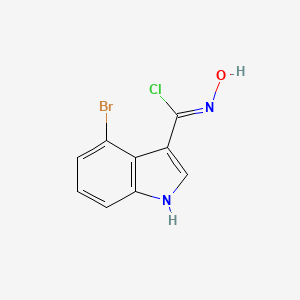
(3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential to inhibit various biological processes. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely present in nature.
Wirkmechanismus
The mechanism of action of (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride involves the inhibition of the target enzyme's activity. For example, the inhibition of HDAC leads to the accumulation of acetylated histones, which can alter gene expression and affect various cellular processes. Similarly, the inhibition of PKC can affect cell signaling pathways, and the inhibition of PDE can increase the levels of cyclic nucleotides, which can affect cellular signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that is inhibited. For example, the inhibition of HDAC can lead to cell cycle arrest and apoptosis in cancer cells, while the inhibition of PDE can lead to vasodilation and increased blood flow. The effects of this compound on different enzymes and cellular processes are still being studied, and further research is needed to fully understand its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is its relatively simple synthesis method, which makes it readily available for use in lab experiments. Additionally, its potential as an inhibitor of various enzymes makes it a promising compound for drug development. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride. One potential direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound on different cellular processes.
Synthesemethoden
The synthesis of (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride involves the reaction of 4-bromoindole with hydroxylamine hydrochloride in the presence of a suitable solvent such as dichloromethane or chloroform. This reaction yields the intermediate product, (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidamide, which is then treated with thionyl chloride to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride has been extensively studied for its potential as an inhibitor of various biological processes. It has been shown to inhibit the activity of several enzymes, including but not limited to, histone deacetylase (HDAC), protein kinase C (PKC), and phosphodiesterase (PDE). These enzymes are involved in various cellular processes, and their inhibition can have therapeutic implications in diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3Z)-4-bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-6-2-1-3-7-8(6)5(4-12-7)9(11)13-14/h1-4,12,14H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDYEJBFGJTNMP-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



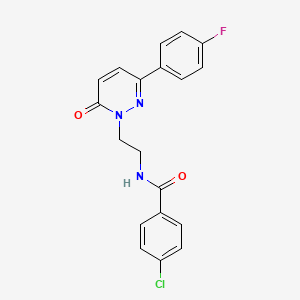

![9-(4-Butoxyphenyl)-3-((2,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2617582.png)
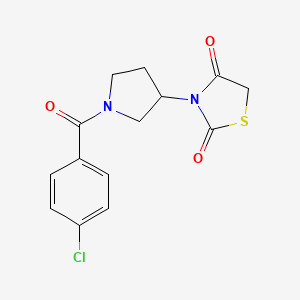
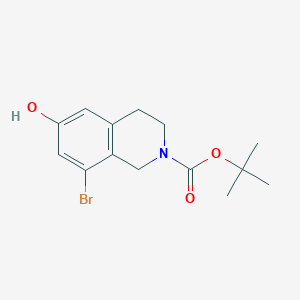
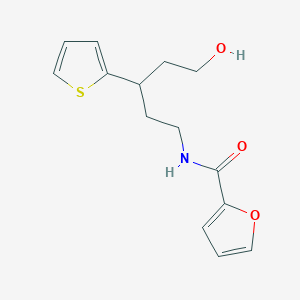
![7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2617588.png)
![1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine](/img/structure/B2617591.png)
![Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride](/img/structure/B2617593.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2617594.png)
![2-[5-(acetylamino)-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide](/img/structure/B2617597.png)